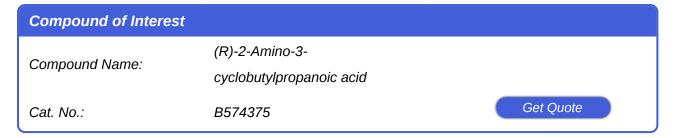


## Elucidation of the (R)-2-Amino-3cyclobutylpropanoic Acid Structure: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **(R)-2-Amino-3-cyclobutylpropanoic acid**, a non-proteinogenic amino acid. This document details the key analytical techniques and methodologies employed to confirm its molecular structure and stereochemistry, presenting data in a clear and accessible format for researchers and professionals in drug development and chemical synthesis.

#### Introduction

(R)-2-Amino-3-cyclobutylpropanoic acid, also known as (R)-cyclobutylalanine, is an unnatural amino acid derivative.[1] Such modified amino acids are of significant interest in medicinal chemistry and drug development as their incorporation into peptides can enhance stability, modulate biological activity, and provide novel therapeutic agents.[2] The unique cyclobutyl side chain can influence the conformational properties of peptides, potentially leading to improved efficacy and reduced susceptibility to enzymatic degradation.[2] A thorough understanding of its structure is paramount for its application in rational drug design and peptide synthesis.

## **Physicochemical Properties**



The fundamental physicochemical properties of **(R)-2-Amino-3-cyclobutylpropanoic acid** are summarized in the table below. These computed properties provide a foundational understanding of the molecule's characteristics.

| Property          | Value                                       | Source            |
|-------------------|---|-------------------|
| Molecular Formula | C7H13NO2                                    | PubChem[3]        |
| Molecular Weight  | 143.18 g/mol                                | PubChem[3]        |
| IUPAC Name        | (2R)-2-amino-3-<br>cyclobutylpropanoic acid | PubChem[4]        |
| CAS Number        | 174266-00-3                                 | MedChemExpress[1] |
| Canonical SMILES  | C1CC(C1)CC(C(=O)O)N                         | PubChem[3]        |
| InChI Key         | SRGOJUDAJKUDAZ-<br>LURJTMIESA-N             | Sigma-Aldrich[5]  |
| Appearance        | White to off-white solid                    | MedChemExpress[1] |
| Purity            | ≥97.0%                                      | MedChemExpress[1] |

## **Spectroscopic Data for Structure Elucidation**

The definitive structure of **(R)-2-Amino-3-cyclobutylpropanoic acid** is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

#### <sup>1</sup>H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within the molecule, confirming the connectivity and stereochemistry of the compound. A representative ¹H NMR spectrum of **(R)-2-Amino-3-cyclobutylpropanoic acid** is available from commercial suppliers.[1] The expected chemical shifts and multiplicities are crucial for structural verification.

Generic <sup>1</sup>H NMR Data Interpretation:



| Proton Assignment   | Expected Chemical<br>Shift (ppm) | Multiplicity                              | Integration |
|---------------------|----------------------------------|---|-------------|
| Hα (CH-N)           | 3.5 - 4.0                        | Doublet of doublets (dd) or Multiplet (m) | 1H          |
| Hβ (CH₂-cyclobutyl) | 1.5 - 2.0                        | Multiplet (m)                             | 2H          |
| Cyclobutyl protons  | 1.7 - 2.4                        | Multiplets (m)                            | 7H          |
| NH <sub>2</sub>     | Variable                         | Broad singlet (br s)                      | 2H          |
| СООН                | Variable                         | Broad singlet (br s)                      | 1H          |

Note: Expected chemical shifts are estimates and can vary based on solvent and other experimental conditions.

### <sup>13</sup>C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.

Predicted <sup>13</sup>C NMR Chemical Shifts:

| Carbon Assignment            | Predicted Chemical Shift (ppm) |
|------------------------------|--------------------------------|
| C=O (Carboxyl)               | 170 - 180                      |
| Cα (CH-N)                    | 50 - 60                        |
| Cβ (CH <sub>2</sub> )        | 35 - 45                        |
| CH (cyclobutyl)              | 30 - 40                        |
| CH <sub>2</sub> (cyclobutyl) | 15 - 25                        |

Note: These are predicted values and require experimental verification.

### **Mass Spectrometry**



Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

**Expected Mass Spectrometry Data:** 

| Parameter            | Value    |
|----------------------|----------|
| Molecular Ion [M+H]+ | 144.0968 |
| Exact Mass           | 143.0946 |

Common fragmentation pathways for amino acids involve the loss of water (H<sub>2</sub>O), ammonia (NH<sub>3</sub>), and the carboxyl group (COOH) or carbon monoxide (CO) from the carboxyl group.

## **Experimental Protocols**

Detailed experimental protocols are essential for the reproducible and accurate structural analysis of **(R)-2-Amino-3-cyclobutylpropanoic acid**.

#### **NMR Spectroscopy Protocol (General)**

Objective: To acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural confirmation.

#### Materials:

- (R)-2-Amino-3-cyclobutylpropanoic acid sample
- Deuterated solvent (e.g., D<sub>2</sub>O, DMSO-d<sub>6</sub>)
- NMR tubes
- NMR spectrometer (e.g., 400 MHz or higher)

#### Procedure:

- Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.
- Vortex the tube to ensure complete dissolution.



- Place the NMR tube in the spectrometer's probe.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire a <sup>1</sup>H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- Acquire a <sup>13</sup>C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of <sup>13</sup>C.
- Process the acquired data (Fourier transformation, phase correction, and baseline correction).
- Integrate the peaks in the <sup>1</sup>H NMR spectrum and determine the chemical shifts relative to a reference standard (e.g., TMS or the residual solvent peak).

Workflow for NMR Analysis:

A generalized workflow for NMR-based structure elucidation.

#### **Mass Spectrometry Protocol (General - ESI-MS)**

Objective: To determine the molecular weight and fragmentation pattern.

#### Materials:

- (R)-2-Amino-3-cyclobutylpropanoic acid sample
- Solvent (e.g., methanol, water with 0.1% formic acid)
- Mass spectrometer with an electrospray ionization (ESI) source

#### Procedure:

- Prepare a dilute solution of the sample (e.g., 10 μg/mL) in the chosen solvent.
- Infuse the sample solution directly into the ESI source at a constant flow rate.



- Set the mass spectrometer to operate in positive ion mode to detect the [M+H]+ ion.
- Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to obtain a stable and strong signal.
- Acquire a full scan mass spectrum to identify the protonated molecular ion.
- Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a product ion spectrum. This can be achieved by collision-induced dissociation (CID).
- Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which provides further structural confirmation.

Workflow for Mass Spectrometry Analysis:

A typical workflow for structure confirmation using ESI-MS/MS.

## **Synthesis Outline**

The synthesis of enantiomerically pure **(R)-2-Amino-3-cyclobutylpropanoic acid** typically involves asymmetric synthesis or chiral resolution of a racemic mixture. A common strategy is the diastereoselective alkylation of a chiral glycine enolate equivalent.

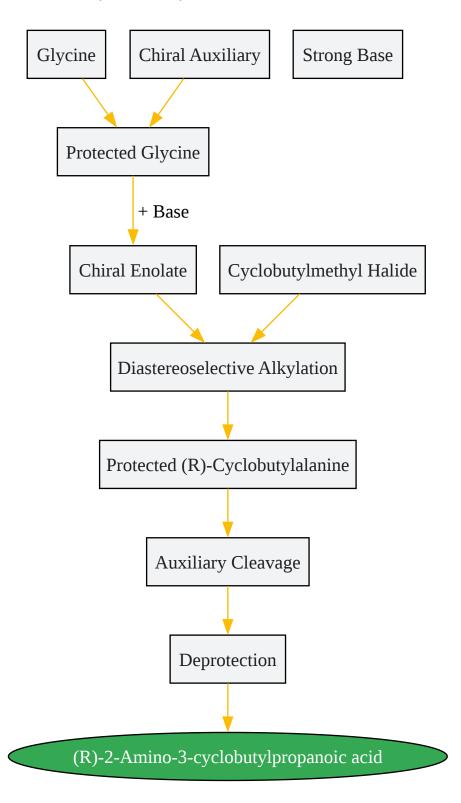
General Synthesis Strategy:

- Preparation of a chiral auxiliary-protected glycine: A chiral auxiliary, such as an oxazolidinone, is attached to glycine to control the stereochemistry of subsequent reactions.
- Enolate formation: The protected glycine is treated with a strong base to form a chiral enolate.
- Diastereoselective alkylation: The enolate is reacted with a cyclobutylmethyl halide (e.g., bromomethylcyclobutane) to introduce the cyclobutyl side chain with high diastereoselectivity.
- Cleavage of the chiral auxiliary: The chiral auxiliary is removed to yield the protected amino acid.



• Deprotection: The protecting groups on the amino and carboxyl functionalities are removed to afford the final product, **(R)-2-Amino-3-cyclobutylpropanoic acid**.

Logical Flow of a Potential Asymmetric Synthesis:





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A conceptual diagram illustrating a potential asymmetric synthesis route.

# Biological Context and Potential Signaling Pathways

While specific signaling pathways for **(R)-2-Amino-3-cyclobutylpropanoic acid** are not extensively documented, as a non-natural amino acid, its primary biological relevance lies in its incorporation into peptides to modulate their interaction with biological targets. For instance, its inclusion in a peptide antagonist could alter the peptide's binding affinity and selectivity for a G-protein coupled receptor (GPCR), thereby affecting downstream signaling cascades such as the cAMP or IP<sub>3</sub>/DAG pathways.

Hypothetical GPCR Signaling Modulation:



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